N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c16-14-9-17-4-3-13(14)15(20)19-7-10-5-12(8-18-6-10)11-1-2-11/h3-6,8-9,11H,1-2,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCVJNHKHMFHDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=C(C=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in a polar aprotic solvent such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on pyridine derivatives with amide linkages or halogen substituents, as identified in the provided evidence.
Table 1: Structural Comparison of Pyridine-Based Amides
Key Observations:
Substituent Effects :
- Halogens : The target compound’s 3-fluoro group (electron-withdrawing) contrasts with iodine in Ev6-7 (polarizable, heavy atom) and chlorine in Ev2 (moderate electronegativity). Fluorine’s small size and high electronegativity may enhance membrane permeability compared to bulkier halogens .
- Cyclopropyl vs. Trimethylsilyl : The cyclopropyl group in the target compound imposes steric hindrance without significant polarity, whereas trimethylsilyl in Ev8 adds bulk and hydrophobicity .
Amide Linkages :
- The target’s isonicotinamide linkage (pyridine-4-carboxamide) differs from acetamide (Ev7) and pivalamide (Ev6). Isonicotinamide’s planar structure may facilitate π-π stacking in molecular recognition, while pivalamide’s tert-butyl group enhances metabolic stability .
Heterocyclic Cores: Pyridine derivatives (target, Ev6-8) are distinct from phthalimides (Ev2), which feature a fused benzene ring system. Phthalimides are often used as monomers for polymers, whereas pyridine amides are explored for bioactivity .
Research Findings and Methodological Context
- Crystallography: SHELX software (Ev1, 5) is widely used for small-molecule structure determination, suggesting that analogs like Ev4’s N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide may have been characterized using similar tools. The target compound’s cyclopropyl group could influence crystal packing due to its non-planar geometry .
- Synthetic Routes : High-purity synthesis of halogenated pyridines (e.g., Ev6-7) often requires controlled conditions to avoid side reactions, a consideration relevant to the target compound’s fluoro and cyclopropyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
